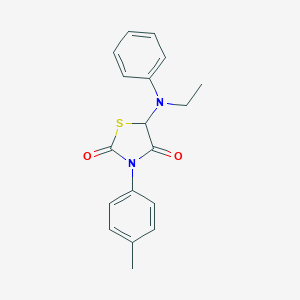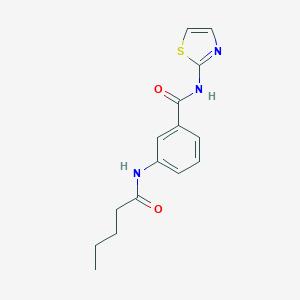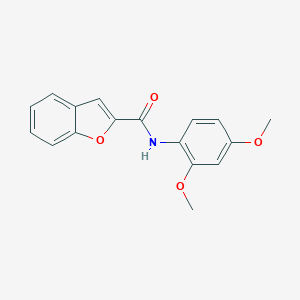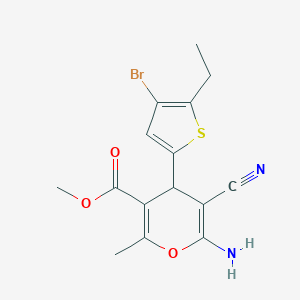
5-(1-Adamantyl)-2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Adamantyl)-2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-thiadiazole is a compound with potential pharmacological activity. This compound has been synthesized and studied for its potential applications in scientific research.
Applications De Recherche Scientifique
5-(1-Adamantyl)-2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-thiadiazole has potential applications in scientific research, particularly in the field of pharmacology. This compound has been studied for its potential as an anti-inflammatory, anti-cancer, and antiviral agent.
Mécanisme D'action
The mechanism of action of 5-(1-Adamantyl)-2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-thiadiazole is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways in the body.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. These include reducing inflammation, inducing apoptosis (programmed cell death) in cancer cells, and inhibiting viral replication.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(1-Adamantyl)-2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-thiadiazole in lab experiments is its potential as a multi-targeted agent. This means that it may be effective against multiple diseases or conditions. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on 5-(1-Adamantyl)-2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-thiadiazole. These include:
- Further studies on its mechanism of action and potential side effects
- Investigation of its potential as a treatment for other diseases, such as Alzheimer's and Parkinson's
- Development of more efficient synthesis methods
- Exploration of its potential as a drug delivery system for other compounds.
Conclusion:
This compound is a compound with potential pharmacological activity. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the field of pharmacology.
Méthodes De Synthèse
The synthesis of 5-(1-Adamantyl)-2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-thiadiazole involves the reaction of 4-methoxyphenyl hydrazine with 1-adamantylcarbonyl isothiocyanate in the presence of a base. The resulting product is then reduced with sodium borohydride to yield the desired compound.
Propriétés
Formule moléculaire |
C19H24N2OS |
|---|---|
Poids moléculaire |
328.5 g/mol |
Nom IUPAC |
5-(1-adamantyl)-2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-thiadiazole |
InChI |
InChI=1S/C19H24N2OS/c1-22-16-4-2-15(3-5-16)17-20-21-18(23-17)19-9-12-6-13(10-19)8-14(7-12)11-19/h2-5,12-14,17,20H,6-11H2,1H3 |
Clé InChI |
BXGULLHPJRBZRU-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2NN=C(S2)C34CC5CC(C3)CC(C5)C4 |
SMILES canonique |
COC1=CC=C(C=C1)C2NN=C(S2)C34CC5CC(C3)CC(C5)C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4-tert-Butyl-phenyl)-[4-(4-fluoro-phenyl)-piperazin-1-yl]-methanone](/img/structure/B258971.png)



![N-[(4-methoxynaphthalen-1-yl)methyl]aniline](/img/structure/B258980.png)


![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B258984.png)





![butyl 4-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether](/img/structure/B258999.png)